Carbamic acid, (butyldimethylsilyl)methyl ester
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Overview
Description
Carbamic acid, (butyldimethylsilyl)methyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butyldimethylsilyl group attached to the methyl ester of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (butyldimethylsilyl)methyl ester typically involves the reaction of carbamic acid derivatives with butyldimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. For example, the reaction can be carried out in anhydrous tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high purity and yield, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (butyldimethylsilyl)methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Substitution: The butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include carbamic acid derivatives, alcohols, and substituted carbamates, depending on the specific reaction and conditions.
Scientific Research Applications
Carbamic acid, (butyldimethylsilyl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (butyldimethylsilyl)methyl ester involves its interaction with molecular targets such as enzymes and proteins. The butyldimethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites on the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with a methyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group.
Butyl carbamate: An ester of carbamic acid with a butyl group.
Uniqueness
Carbamic acid, (butyldimethylsilyl)methyl ester is unique due to the presence of the butyldimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
3124-39-8 |
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Molecular Formula |
C8H19NO2Si |
Molecular Weight |
189.33 g/mol |
IUPAC Name |
[butyl(dimethyl)silyl]methyl carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-4-5-6-12(2,3)7-11-8(9)10/h4-7H2,1-3H3,(H2,9,10) |
InChI Key |
WIRBZCVTVAQDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)COC(=O)N |
Origin of Product |
United States |
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